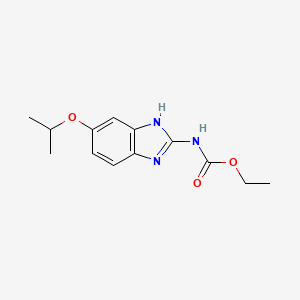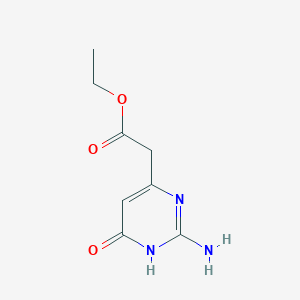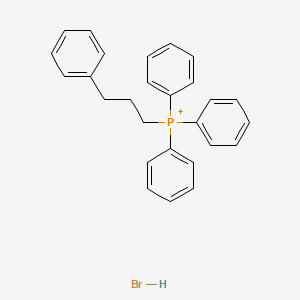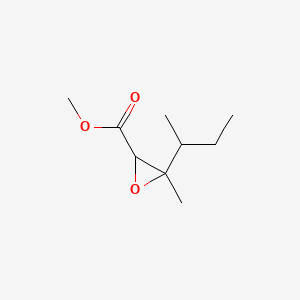
n,n'-Bis(2-nitrophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of two nitrophenyl groups attached to an ethane-1,2-diamine backbone. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine typically involves the reaction of 2-nitroaniline with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N,N’-Bis(2-aminophenyl)ethane-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes have applications in catalysis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are tested for their ability to interact with biological targets and inhibit the growth of pathogens or cancer cells.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its derivatives are evaluated for their efficacy in treating various diseases, including infections and cancer.
Industry: In the industrial sector, N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine is used in the synthesis of dyes, pigments, and polymers. Its unique chemical properties make it a valuable intermediate in the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes by binding to their active sites or modulate receptor functions by interacting with their binding domains. These interactions lead to changes in cellular processes, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
N,N’-Bis(2-aminophenyl)ethane-1,2-diamine: A reduced form of the compound with amino groups instead of nitro groups.
N,N’-Bis(2-pyridylmethyl)ethane-1,2-diamine: A similar compound with pyridyl groups instead of nitrophenyl groups.
N,N’-Bis(2,6-diisopropylphenyl)ethane-1,2-diamine: A derivative with bulky isopropyl groups.
Uniqueness: N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. The nitro groups can undergo various transformations, making the compound versatile for different applications. Additionally, the compound’s ability to form stable complexes with metal ions sets it apart from other similar compounds.
Propiedades
Número CAS |
5431-37-8 |
|---|---|
Fórmula molecular |
C14H14N4O4 |
Peso molecular |
302.29 g/mol |
Nombre IUPAC |
N,N'-bis(2-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14N4O4/c19-17(20)13-7-3-1-5-11(13)15-9-10-16-12-6-2-4-8-14(12)18(21)22/h1-8,15-16H,9-10H2 |
Clave InChI |
KHMCOMFGTSIZPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCCNC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)


![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)


![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)
